![molecular formula C18H26N4O3S B5524854 N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)
N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves strategic functionalization to achieve desired biological or chemical properties. For example, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates were synthesized for their potent inhibitory effects on HMG-CoA reductase, showcasing the versatility of sulfonamide derivatives in synthesis for targeted functionalities (Watanabe et al., 1997).
Molecular Structure Analysis
The structural analysis of sulfonamide compounds reveals crucial insights into their molecular interactions and stability. For instance, the crystal structures of various N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide were reported, showing the importance of molecular conformation and intermolecular hydrogen bonding in determining the compounds' physical and chemical properties (Jacobs et al., 2013).
Chemical Reactions and Properties
Sulfonamides participate in a variety of chemical reactions, highlighting their reactivity and potential for chemical synthesis. For example, the methanesulfonylation of 2-benzimidazolemethanol and α(2-benzimidazolyl)benzyl alcohol demonstrates sulfonamides' reactivity, leading to products with potential antitumor and antibacterial activities (Charlson, 1973).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystalline structure, are critical for their application in chemical and pharmacological research. Studies like the crystal structure analysis of N-3-Pyridinyl-methanesulfonamide offer valuable data on the compound's solid-state characteristics and intermolecular interactions, which are essential for understanding its behavior in various environments (Dodoff et al., 2004).
Chemical Properties Analysis
The chemical properties of sulfonamides, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by their molecular structure. Research on methanesulfonic Acid/SiO2 as an efficient combination for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids showcases the utility of sulfonamide derivatives in facilitating chemical reactions under mild conditions (Sharghi & Asemani, 2009).
Scientific Research Applications
Catalytic Applications
Some sulfonamide derivatives have been explored for their catalytic activities. For example, research on Cp*Ir(pyridinesulfonamide)Cl precatalysts demonstrated their effectiveness in the base-free transfer hydrogenation of ketones, indicating potential catalytic applications of sulfonamide derivatives in organic synthesis (Ruff et al., 2016).
Ligand Design for Metal Coordination
Sulfonamide derivatives, such as N-[2-(pyridin-2-yl)ethyl]-methanesulfonamide, have been studied for their structural characteristics and potential as ligands for metal coordination. These studies provide insights into the molecular and supramolecular structures, which are essential for designing metal-organic frameworks or catalysts (Jacobs et al., 2013).
Synthesis of Benzimidazole Derivatives
Research on the methanesulfonylation of benzimidazole derivatives highlights the synthetic routes to obtain various benzimidazole compounds, which could have pharmaceutical or material science applications. Such studies contribute to the development of new synthetic methodologies (Charlson, 1973).
'Green' Synthesis Approaches
Efforts to develop more sustainable and 'green' synthesis methods have led to the exploration of ionic liquids and alternative reagents for the benzoylation of nucleosides, showcasing the environmental benefits of these approaches (Prasad et al., 2005).
Intermediate Synthesis for Medical Applications
Some studies focus on synthesizing intermediates, such as 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, which are utilized in the production of medical treatments like Dexlansoprazole. This highlights the role of such compounds in the pharmaceutical industry (Gilbile et al., 2017).
properties
IUPAC Name |
N-[(3S,4R)-1-[3-(benzimidazol-1-yl)propanoyl]-4-propylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-3-6-14-11-22(12-16(14)20-26(2,24)25)18(23)9-10-21-13-19-15-7-4-5-8-17(15)21/h4-5,7-8,13-14,16,20H,3,6,9-12H2,1-2H3/t14-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHIBKASBXZWEZ-GDBMZVCRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)C)C(=O)CCN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CCN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.